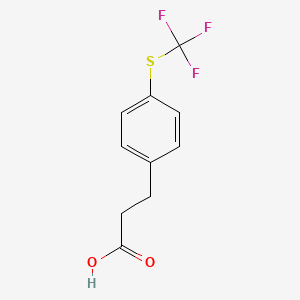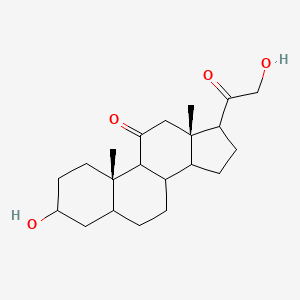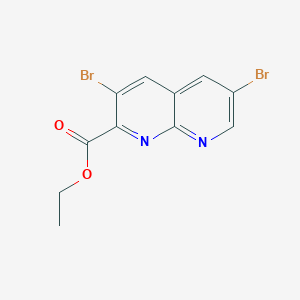
CID 122197679
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tosylchloramide sodium trihydrate, also known as chloramine-T, is a chlorinated and deprotonated sulfonamide. It is widely used as a mild disinfectant and bleaching agent. The compound is known for its stability in solid form but is not stable when dissolved in water . Its chemical formula is CH₃C₆H₄SO₂NClNa · 3H₂O, and it has a molar mass of 281.69 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
Tosylchloramide sodium trihydrate is typically synthesized by the oxidation of toluenesulfonamide with sodium hypochlorite. The sodium hypochlorite is produced in situ from sodium hydroxide and chlorine (Cl₂) . The reaction conditions generally involve maintaining a slightly basic pH to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of tosylchloramide sodium trihydrate follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, including temperature and pH, to maximize yield and purity. The product is then crystallized and dried to obtain the trihydrate form .
化学反応の分析
Types of Reactions
Tosylchloramide sodium trihydrate undergoes various chemical reactions, including:
Substitution: It is commonly used in substitution reactions, such as the Sharpless oxyamination, where it converts alkenes to vicinal aminoalcohols.
Common Reagents and Conditions
Oxidation Reactions: Sodium hypochlorite is often used as a reagent in oxidation reactions involving tosylchloramide sodium trihydrate.
Substitution Reactions: The compound is used in the presence of alkenes and other substrates under mild conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Major products include sulfur and iodine monochloride.
Substitution: Products such as vicinal aminoalcohols are commonly formed.
科学的研究の応用
Tosylchloramide sodium trihydrate has a wide range of applications in scientific research:
作用機序
Tosylchloramide sodium trihydrate exerts its effects primarily through its oxidizing properties. It contains active (electrophilic) chlorine, which reacts with various substrates to facilitate oxidation and substitution reactions . The compound’s molecular targets include sulfur compounds and alkenes, which it converts to more stable products through these reactions .
類似化合物との比較
Similar Compounds
Sodium hypochlorite: Similar in its oxidizing properties but less stable in solid form.
N-Chlorophenylsulfonamide: Similar in structure and reactivity but with a different pKa value.
Uniqueness
Tosylchloramide sodium trihydrate is unique due to its stability in solid form and its ability to act as both an oxidizing agent and a source of nitrogen anions and electrophilic cations . This dual functionality makes it a versatile reagent in various chemical reactions and applications.
特性
分子式 |
C7H14ClNNaO5S |
|---|---|
分子量 |
282.70 g/mol |
InChI |
InChI=1S/C7H8ClNO2S.Na.3H2O/c1-6-2-4-7(5-3-6)12(10,11)9-8;;;;/h2-5,9H,1H3;;3*1H2 |
InChIキー |
XIFMVZLWZNEDNS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCl.O.O.O.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 5-oxo-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-6-carboxylate](/img/structure/B14794118.png)
![ethyl (4S,5S)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptanoate](/img/structure/B14794126.png)
![2-[(10S,13R,14R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B14794134.png)
![N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;(E)-but-2-enedioic acid](/img/structure/B14794142.png)
![2-amino-N-[(2-fluorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14794154.png)

![[5-oxo-5-(N-phenylanilino)pent-3-en-2-yl] 3-(1,4-dioxaspiro[4.5]decan-7-yl)prop-2-enoate](/img/structure/B14794163.png)

![2-[(5R,10S,13R,14R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B14794176.png)
![[(1S,4S,10S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14794187.png)



